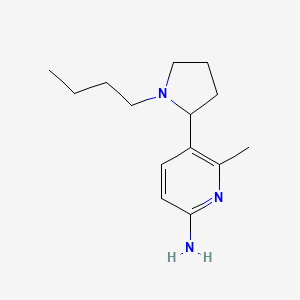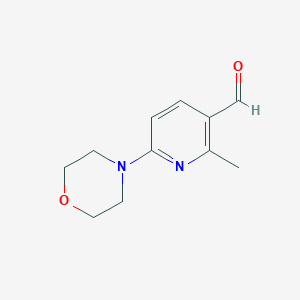
5-(1-Butylpyrrolidin-2-yl)-6-methylpyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Butylpyrrolidin-2-yl)-6-methylpyridin-2-amine: is a chemical compound that features a pyrrolidine ring substituted with a butyl group and a pyridine ring substituted with a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Butylpyrrolidin-2-yl)-6-methylpyridin-2-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.
Substitution with Butyl Group: The butyl group is introduced via alkylation reactions, often using butyl halides in the presence of a strong base.
Formation of the Pyridine Ring: The pyridine ring is synthesized through cyclization reactions involving suitable precursors such as β-ketoesters and ammonia.
Substitution with Methyl Group: The methyl group is introduced via alkylation reactions, similar to the butyl group introduction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
化学反应分析
Types of Reactions
5-(1-Butylpyrrolidin-2-yl)-6-methylpyridin-2-amine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyridine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
科学研究应用
5-(1-Butylpyrrolidin-2-yl)-6-methylpyridin-2-amine: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
5-(1-Butylpyrrolidin-2-yl)-6-methylpyridin-2-amine: can be compared with similar compounds such as:
5-(1-Butylpyrrolidin-2-yl)-6-methylpyridine-2-thiol: Similar structure but contains a thiol group instead of an amine group.
5-(1-Butylpyrrolidin-2-yl)-6-methylpyridine-2-ol: Contains a hydroxyl group instead of an amine group.
5-(1-Butylpyrrolidin-2-yl)-6-methylpyridine-2-carboxylic acid: Contains a carboxylic acid group instead of an amine group.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C14H23N3 |
|---|---|
分子量 |
233.35 g/mol |
IUPAC 名称 |
5-(1-butylpyrrolidin-2-yl)-6-methylpyridin-2-amine |
InChI |
InChI=1S/C14H23N3/c1-3-4-9-17-10-5-6-13(17)12-7-8-14(15)16-11(12)2/h7-8,13H,3-6,9-10H2,1-2H3,(H2,15,16) |
InChI 键 |
IBSKPVLEQCOIGW-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1CCCC1C2=C(N=C(C=C2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Trifluoromethyl)benzo[d]thiazol-5-ol](/img/structure/B11805053.png)


![2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one](/img/structure/B11805084.png)
![5-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine](/img/structure/B11805089.png)
![3-((Tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11805092.png)


![4-(Benzo[d]thiazol-2-yl)cyclohexanecarboxylic acid](/img/structure/B11805112.png)

![Piperazin-1-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B11805131.png)



